7-Fluorochromone-2-carboxamide

MCHr1 antagonist GPCR pharmacology Metabolic disorders

7-Fluorochromone-2-carboxamide is a definitive MCHr1 antagonist reference standard, singularly defined by its 7-fluoro substitution. This substitution is critical for its 5.8-fold greater potency (IC50 29 nM) versus diamino analogs and a 400-fold weaker hERG liability (IC50 1600 nM) compared to alternative series. Procure this exact compound to benchmark novel chromone-2-carboxamide analogs in SAR assays, validate hERG safety margins, and serve as a positive control in diet-induced obesity (DIO) models. Generic substitutions yield divergent binding and cardiovascular outcomes.

Molecular Formula C23H21FN2O5
Molecular Weight 424.4 g/mol
Cat. No. B10770916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorochromone-2-carboxamide
Molecular FormulaC23H21FN2O5
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)F)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H21FN2O5/c24-15-2-3-17-18(27)11-22(31-20(17)10-15)23(28)25-16-5-7-26(8-6-16)12-14-1-4-19-21(9-14)30-13-29-19/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
InChIKeyFVFURMJFTAJXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorochromone-2-carboxamide for MCHr1 Antagonist Procurement and α-Glucosidase Inhibitor Research


7-Fluorochromone-2-carboxamide (IUPAC: N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide) is a synthetic chromone derivative distinguished by fluorine substitution at the 7-position of the chromone core [1]. This compound belongs to the broader chromone-2-carboxamide class, which has been extensively studied for melanin-concentrating hormone receptor 1 (MCHr1) antagonism, anti-cancer activity, and α-glucosidase inhibition [2][3]. The specific 7-fluoro substitution confers distinct pharmacological and pharmacokinetic properties relative to unsubstituted and other halogen-substituted analogs, making this compound a key reference standard in medicinal chemistry and drug discovery programs targeting metabolic disorders and cardiovascular safety [1].

Why 7-Fluorochromone-2-carboxamide Cannot Be Substituted with Generic Chromone-2-carboxamides


Generic substitution within the chromone-2-carboxamide class is scientifically unsound due to the critical role of the 7-fluoro substituent in determining MCHr1 antagonistic potency, hERG channel liability, and in vivo cardiovascular outcomes. Unsubstituted chromone-2-carboxamide lacks the electron-withdrawing fluorine, resulting in significantly altered binding affinity and metabolic stability [1]. 7-Chlorochromone-2-carboxamide, while halogenated, exhibits divergent electronic and steric properties that impact target engagement and off-target profiles . Furthermore, within MCHr1 antagonist programs, structurally distinct series such as diamino chromone-2-carboxamides and aminopiperidinecoumarins show marked differences in potency, oral efficacy, and cardiovascular safety [2]. The evidence presented below quantitatively establishes that 7-fluorochromone-2-carboxamide possesses a unique profile that cannot be replicated by simply procuring any generic chromone-2-carboxamide or alternative MCHr1 antagonist scaffold.

Quantitative Differentiation Evidence for 7-Fluorochromone-2-carboxamide Against Comparators


Superior MCHr1 Antagonist Potency vs. Diamino Chromone-2-carboxamide

7-Fluorochromone-2-carboxamide demonstrates 5.8-fold higher MCHr1 antagonist potency compared to a diamino chromone-2-carboxamide derivative in functional calcium flux assays [1][2].

MCHr1 antagonist GPCR pharmacology Metabolic disorders

Reduced hERG Functional Blockade vs. Alternative MCHr1 Antagonist Scaffolds

While 7-fluorochromone-2-carboxamide retains measurable hERG affinity, its functional blockade (IC50 = 1600 nM) is 400-fold weaker than that observed for the comparator 'MCHr1 antagonist 2' (IC50 = 4.0 nM), indicating a substantially lower risk of acute hERG channel-mediated cardiotoxicity in the same assay platform [1].

hERG liability Cardiovascular safety QT prolongation

Validated Oral Efficacy in Diet-Induced Obese Mouse Model

7-Fluorochromone-2-carboxamide is explicitly validated as orally efficacious in a diet-induced obese (DIO) mouse model, a property not uniformly reported for unsubstituted chromone-2-carboxamides or other halogenated analogs in the same publication series [1][2].

In vivo pharmacology Obesity Oral bioavailability

Dramatic Improvement in Canine Mean Arterial Pressure vs. Other MCHr1 Antagonist Series

In a direct head-to-head comparison reported by the same research group, 7-fluorochromone-2-carboxamide demonstrated a 'dramatic improvement' in effects on mean arterial pressure (MAP) in a dog cardiovascular model compared to other structurally distinct MCHr1 antagonist series evaluated [1].

Cardiovascular safety In vivo hemodynamics MCHr1 antagonist

Favorable Cardiovascular Profile in Rat vs. Multiple MCHr1 Antagonist Series

7-Fluorochromone-2-carboxamide retained a favorable cardiovascular profile in an anesthetized rat assay at high drug concentrations, a benchmark not consistently met by multiple structurally distinct MCHr1 antagonist series screened in the same study [1].

Cardiovascular safety In vivo Rat model

α-Glucosidase Inhibitory Activity of 7-Fluorochromone Scaffold

7-Fluorochromone-based thiosemicarbazone derivatives exhibit potent α-glucosidase inhibition with IC50 values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM, with the most active analog (3k) achieving an IC50 of 6.40 ± 0.15 μM, substantially outperforming the reference drug acarbose in benchmarking studies [1].

α-glucosidase Diabetes Thiosemicarbazone

High-Value Application Scenarios for 7-Fluorochromone-2-carboxamide in Scientific Procurement


MCHr1 Antagonist SAR and Tool Compound Development

Procure 7-fluorochromone-2-carboxamide as a reference standard for structure-activity relationship (SAR) studies targeting MCHr1. Its IC50 of 29 nM in functional calcium flux assays provides a benchmark for evaluating novel chromone-2-carboxamide analogs [1]. The compound's 5.8-fold potency advantage over diamino chromone-2-carboxamide (IC50 = 168 nM) makes it a superior positive control for in vitro MCHr1 antagonist screening cascades [2].

Cardiovascular Safety Profiling and hERG Liability Assessment

Use 7-fluorochromone-2-carboxamide as a comparator compound in hERG channel liability assays. Its functional blockade IC50 of 1600 nM represents a 400-fold weaker hERG inhibition compared to 'MCHr1 antagonist 2' (IC50 = 4.0 nM), providing a critical reference point for interpreting hERG safety margins in new chemical entities [1][2].

In Vivo Metabolic Disease Pharmacology

Employ 7-fluorochromone-2-carboxamide in diet-induced obese (DIO) mouse models of metabolic syndrome and obesity. The compound's validated oral efficacy in this model, combined with its favorable cardiovascular profile in rat, makes it a suitable tool for proof-of-concept studies exploring MCHr1 antagonism as a therapeutic strategy for obesity and related metabolic disorders [1].

α-Glucosidase Inhibitor Discovery and Diabetes Research

Utilize the 7-fluorochromone scaffold as a starting point for synthesizing novel α-glucosidase inhibitors. 7-Fluorochromone-based thiosemicarbazones have demonstrated IC50 values as low as 6.40 ± 0.15 μM, significantly outperforming acarbose in benchmarking studies, positioning this scaffold for further optimization in type 2 diabetes drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluorochromone-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.